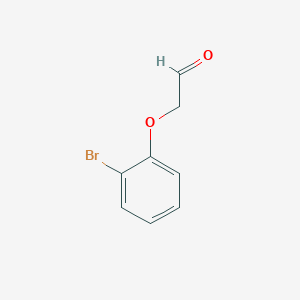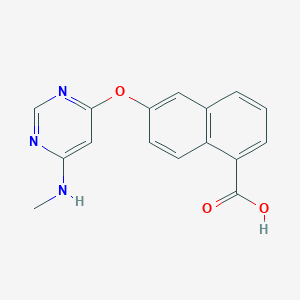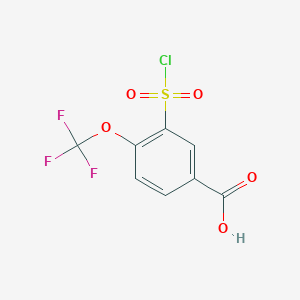
2-(2-Bromophenoxy)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenoxy)acetaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of phenoxyacetaldehyde and is used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)acetaldehyde typically involves the bromination of phenoxyacetaldehyde. One common method is the reaction of phenoxyacetaldehyde with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2-Bromophenoxy)acetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 2-(2-Bromophenoxy)ethanol using reducing agents like sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Bromophenoxy)acetic acid.
Reduction: 2-(2-Bromophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenoxy)acetaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenoxy)acetaldehyde: Similar structure but with the bromine atom at the para position.
2-(2-Chlorophenoxy)acetaldehyde: Chlorine atom instead of bromine.
2-(2-Fluorophenoxy)acetaldehyde: Fluorine atom instead of bromine.
Uniqueness
2-(2-Bromophenoxy)acetaldehyde is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H7BrO2 |
|---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
2-(2-bromophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2 |
InChI-Schlüssel |
JRBLOLGIMXJCHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)



![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)




![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)


